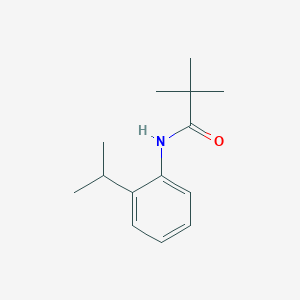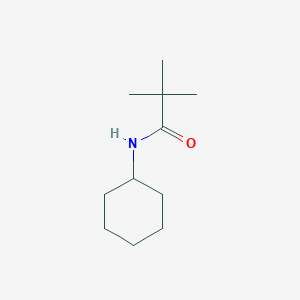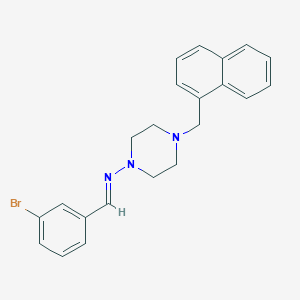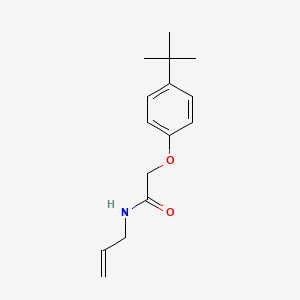
N-(2-isopropylphenyl)-2,2-dimethylpropanamide
Descripción general
Descripción
“N-(2-isopropylphenyl)-2,2-dimethylpropanamide” is a chemical compound that likely contains an amide group (-CONH2) attached to a 2,2-dimethylpropane (also known as neopentane) group, and an isopropylphenyl group. The isopropylphenyl group consists of a phenyl ring (a six-membered carbon ring, the basis of many aromatic compounds) with an isopropyl group (a carbon atom attached to two hydrogen atoms and one methyl group) attached .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a central carbon atom bonded to two methyl groups and a carbonyl group (C=O), which is in turn bonded to a nitrogen atom. The nitrogen atom would then be bonded to a phenyl ring with an isopropyl group attached .
Chemical Reactions Analysis
As an amide, “this compound” could undergo various reactions. For example, it could be hydrolyzed to form an acid and an amine. It could also participate in reactions typical of aromatic compounds, such as electrophilic aromatic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. As an amide, it would likely have a polar carbonyl group, which could result in higher melting and boiling points compared to similar-sized nonpolar molecules. The presence of the aromatic ring could also contribute to its stability .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research into “N-(2-isopropylphenyl)-2,2-dimethylpropanamide” would likely depend on its potential applications. For example, if it showed promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .
Propiedades
IUPAC Name |
2,2-dimethyl-N-(2-propan-2-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-10(2)11-8-6-7-9-12(11)15-13(16)14(3,4)5/h6-10H,1-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVOWFVFZSHICJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1Z)-N'-{[(4-chlorophenyl)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B3890310.png)
![2-(Benzenesulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B3890316.png)
![3,3-DIMETHYL-10-(3-METHYLBUTANOYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B3890342.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-hydroxypropyl)amino]methylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3890346.png)
![(Z)-1-[4-(Benzyloxy)phenyl]-N-{4-[(4-chlorophenyl)methyl]piperazin-1-YL}methanimine](/img/structure/B3890354.png)

![N-[4-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B3890370.png)
![2,8-dimethyl-5-(4-nitrobenzoyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B3890379.png)
![4-(4-chlorobenzyl)-N-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]piperazin-1-amine](/img/structure/B3890384.png)


![(Z)-1-(2,4-Dichlorophenyl)-N-{4-[(4-methylphenyl)methyl]piperazin-1-YL}methanimine](/img/structure/B3890392.png)

![4-((Z)-1-{[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLIDENE)-1-(4-NITROPHENYL)-3-PROPYL-1H-PYRAZOL-5-ONE](/img/structure/B3890405.png)
